molecular formula C21H15F3N4O2 B2964392 3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-63-9

3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2964392
CAS No.: 941901-63-9
M. Wt: 412.372
InChI Key: NKBNAOYMIYMWJX-UHFFFAOYSA-N
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Description

3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research demonstrates the development of straightforward synthesis methods for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting significant variations in biopharmaceutical properties among the structural diversities of these compounds. These variations include a broad range in solubility, permeability coefficients, and predicted human in vivo intrinsic clearance values, indicating the potential for diverse therapeutic applications (Jatczak et al., 2014).

Biological Activities

The research on pyrido[2,3-d]pyrimidines extends to their biological activities, including urease inhibition. Synthesis and characterization of substituted pyrido[2,3-d]pyrimidines have demonstrated either no or moderate to significant urease inhibition activity, pointing to potential therapeutic applications in conditions where urease activity is a factor (Rauf et al., 2010).

Photophysical Properties and Applications

The design and synthesis of pyrimidine-phthalimide derivatives, based on the donor–π–acceptor (D–π–A) structure, have led to the development of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties, including different HOMO–LUMO gaps and emission shifts, suggest their potential as colorimetric pH sensors and in logic gate applications (Han Yan et al., 2017).

Catalysis and Synthetic Applications

The copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction demonstrates the chemical versatility of pyrido[1,2-a]pyrimidines. This method showcases the compounds' roles in facilitating efficient synthetic pathways for complex heterocyclic structures, highlighting their significance in organic synthesis and potential pharmaceutical applications (Liu & Sun, 2012).

Mechanism of Action

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-21(23,24)15-6-3-5-14(11-15)12-27-17-8-4-10-26-18(17)19(29)28(20(27)30)13-16-7-1-2-9-25-16/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBNAOYMIYMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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